(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one
Description
Properties
IUPAC Name |
2-phenyl-4-[(E)-1,3-thiazol-2-yliminomethyl]-1,3-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c17-12-10(8-15-13-14-6-7-19-13)16-11(18-12)9-4-2-1-3-5-9/h1-8,17H/b15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUIPEONHVWAJQ-OVCLIPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199887 | |
| Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78666-78-1 | |
| Record name | 2-Phenyl-4-[(2-thiazolylamino)methylene]-5(4H)-oxazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The Erlenmeyer azlactone synthesis remains the gold standard for oxazolone preparation, involving:
- Acylation : 4-Methoxybenzoylglycine formation via benzoylation of glycine.
- Cyclocondensation : Reflux with aromatic aldehydes (e.g., benzaldehyde) in acetic anhydride/sodium acetate, yielding 2-phenyl-oxazol-5-one derivatives.
Key parameters :
Substrate Modification for Target Compound
To introduce thiazole functionality, the aldehyde component must carry the thiazol-2-ylamino group. However, commercial unavailability necessitates in situ generation via:
$$
\text{Thiazol-2-amine} + \text{Glyoxylic acid} \xrightarrow{\text{HCl, Δ}} \text{2-Amino-thiazole-5-carbaldehyde}
$$
This aldehyde then participates in Erlenmeyer synthesis with benzoylglycine derivatives.
Stereochemical Control and Purification
Z-Isomer Stabilization
The Z configuration dominates (>95%) due to:
Crystallization Optimization
| Solvent | Temp (°C) | Purity (Z%) | Recovery (%) |
|---|---|---|---|
| Ethanol | 0-4 | 95.2 | 82 |
| Acetonitrile | 25 | 98.1 | 75 |
| Ethyl acetate | -20 | 96.8 | 68 |
Data adapted from analogous purifications
Industrial-Scale Considerations
Cost Analysis
| Component | Cost/kg (USD) | % Total Cost |
|---|---|---|
| Benzoylglycine | 120 | 38 |
| Thiazole aldehyde | 450 | 51 |
| Acetic anhydride | 2.5 | 3 |
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or oxazole rings, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in chloroform or alkylating agents (e.g., methyl iodide) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Reactivity
The reactivity of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one can be attributed to its functional groups:
- Oxazole Ring : Capable of undergoing nucleophilic substitution reactions.
- Thiazole Component : Can participate in electrophilic aromatic substitution.
- Carbonyl Group : Facilitates condensation reactions.
These properties allow for the modification of the compound to enhance biological efficacy or to synthesize derivatives with improved characteristics.
Biological Activities
Research indicates that derivatives of oxazole and thiazole compounds often exhibit significant biological activities. The potential applications of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anticancer Properties : The compound may interact with specific enzymes or receptors to inhibit cell proliferation.
- Anti-inflammatory Effects : Modulation of inflammatory pathways is another potential application.
Case Studies and Research Findings
Several studies have documented the biological activities associated with compounds similar to (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one , emphasizing its potential in drug development:
- Anticancer Activity : Research has shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazole ring can significantly enhance anticancer activity against specific tumor types.
- Antimicrobial Studies : Derivatives of oxazole have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies highlight the importance of structural optimization in enhancing antimicrobial properties.
- Inflammatory Response Modulation : Certain derivatives have been shown to inhibit key inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of oxazolone derivatives are highly dependent on substituents at the 2- and 4-positions. Below is a comparative analysis of key analogues:
Key Findings from Analogues
Kinase Inhibition :
- DI (Pyridinyl substituent) : Exhibits potent inhibition of DAPK1 (IC₅₀ = 69 nM) and ZIPK (IC₅₀ = 225 nM) via ATP-competitive binding . Its 4-pyridinyl group enhances selectivity for kinase active sites.
- DI-2/DI-3 : Reduced potency compared to DI, highlighting the importance of electron-withdrawing groups (e.g., nitro, chloro) at the 2-position for kinase affinity .
Antimicrobial Activity: PTMBO (Trimethoxybenzylidene substituent): Shows antibacterial activity against E. coli and S. aureus, attributed to π-electron delocalization and HOMO-LUMO interactions . Thiazol-4(5H)-one analogues: Derivatives with fluorobenzylidene and nitrophenylamino groups (e.g., 6h) demonstrate promising MIC₅₀ values, suggesting the thiazole ring enhances membrane penetration .
Electronic and Steric Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 2-position increase electrophilicity, improving kinase binding . Bulkier substituents (e.g., trimethoxybenzylidene) may enhance antibacterial activity by disrupting bacterial membranes but reduce solubility .
Biological Activity
The compound (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure
The chemical structure of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one can be represented as follows:
This compound features a thiazole ring and an oxazole moiety, which are key to its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one. The compound exhibits significant activity against a range of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Escherichia coli | 12.5 µg/mL | Effective against Gram-negative bacteria |
| Staphylococcus aureus | 15 µg/mL | Effective against Gram-positive bacteria |
| Candida albicans | 14 µg/mL | Effective against yeast |
The compound's effectiveness was assessed using standard MIC testing methods. It demonstrated bacteriostatic and bactericidal effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .
Anticancer Activity
In vitro studies have indicated that (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one exhibits cytotoxic effects on cancer cell lines. For instance:
| Cell Line | Concentration Tested | Viability (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.01 mg/mL | 90% |
| 0.1 mg/mL | 60% | |
| 1 mg/mL | 30% |
At higher concentrations, the compound significantly decreased cell viability, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation. Research indicates that it may inhibit the cyclooxygenase (COX) enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
The proposed mechanisms of action for the biological activities of (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
- Disruption of Bacterial Cell Wall Synthesis : Its interaction with bacterial cell components may disrupt cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed in cancer cell lines may be due to the induction of apoptosis through various signaling pathways.
Case Studies
A recent study highlighted the efficacy of this compound in treating infections caused by antibiotic-resistant strains of bacteria. It was particularly effective against strains that exhibited resistance to conventional antibiotics like trimethoprim-sulfamethoxazole .
Q & A
Q. What are the reliable synthetic routes for (4Z)-2-phenyl-4-[(1,3-thiazol-2-ylamino)methylidene]-1,3-oxazol-5-one?
The synthesis typically involves multi-step reactions, starting with the formation of the oxazol-5-one core followed by coupling with the thiazol-2-ylamino moiety. Key steps include:
- Condensation reactions : Use of α-haloketones or aldehydes to form the oxazolone ring.
- Mannich-type reactions : Introduction of the thiazolylamino group via Schiff base formation under acidic/basic conditions .
- Catalytic systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective coupling of heterocyclic fragments . Purification is achieved via recrystallization (e.g., methanol) or column chromatography, with yields optimized by controlling solvent polarity and temperature .
Q. How is the structural identity of this compound confirmed?
Structural validation relies on:
- X-ray crystallography : Resolves Z/E isomerism and confirms the (4Z) configuration (mean C–C bond precision: ±0.002 Å) .
- Spectroscopy :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
- IR spectroscopy : Detects C=O stretches (~1750 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Elemental analysis : Validates purity (C, H, N, S content within ±0.3% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
